DMCM hydrochloride

GABAA receptor pharmacology α5 subunit selectivity receptor binding

Standard chemoconvulsants lack mechanistic specificity for GABAA receptor inverse agonism. DMCM hydrochloride provides a full inverse agonist probe with seizures at <10% receptor occupancy, distinct from partial (FG 7142) or benzodiazepine-based (Ro 19-4603) inverse agonists. • α5 Ki = 2.2 nM; robust hippocampal engagement absent with FG 7142 • Reliable hypothermia (3-10 mg/kg i.p.)-not observed with Ro 15-4513/Ro 19-4603 • ≥98% purity HCl salt; high aqueous solubility for reproducible in vivo dosing

Molecular Formula C17H18N2O4.HCl
Molecular Weight 350.8
CAS No. 1215833-62-7
Cat. No. B1139349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMCM hydrochloride
CAS1215833-62-7
Synonymsmethyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
Molecular FormulaC17H18N2O4.HCl
Molecular Weight350.8
Structural Identifiers
SMILESCCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl
InChIInChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMCM Hydrochloride (CAS 1215833-62-7) Full Inverse Agonist Chemical Identity and Receptor Binding Profile


DMCM hydrochloride (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride) is a nonselective full inverse agonist at the benzodiazepine allosteric site of the GABAA receptor [1]. As a β-carboline derivative, it binds with high affinity to human recombinant GABAA αxβ3γ2 receptor subtypes, with Ki values of 10 nM (α1), 13 nM (α2), 7.5 nM (α3), and 2.2 nM (α5) . The compound exhibits potent convulsant, proconvulsant, and anxiogenic properties in vivo, and is supplied as a light green to green solid powder with a molecular weight of 350.8 g/mol and high purity (≥98%) .

Why DMCM Hydrochloride Cannot Be Substituted by FG 7142 or Ro 19-4603 in GABAA Inverse Agonist Research


Although DMCM, FG 7142, and Ro 19-4603 all act as inverse agonists at the benzodiazepine site of the GABAA receptor, they exhibit fundamentally distinct pharmacological profiles that preclude simple interchange. DMCM is a full inverse agonist, whereas FG 7142 is a partial inverse agonist, and Ro 19-4603 is a benzodiazepine-based (imidazobenzodiazepine) inverse agonist [1]. These differences translate into divergent in vivo effects: DMCM produces robust hypothermia in mice (3–10 mg/kg i.p.), while benzodiazepine inverse agonists Ro 15-3505, Ro 15-4513, and Ro 19-4603 (at proconvulsant doses) have no effect on body temperature [2]. Furthermore, DMCM induces convulsions at very low receptor occupancy (<10%), whereas FG 7142 requires higher occupancy (17–85%) to exert proconvulsant effects [3]. The underlying neuroanatomical activation patterns also differ: DMCM increases local cerebral glucose utilization in the hippocampal formation, while FG 7142 does not [4]. These quantitative differences in efficacy, receptor occupancy requirements, and neurocircuitry engagement mean that substituting one compound for another without rigorous revalidation will yield non-comparable experimental outcomes.

Quantitative Differentiation of DMCM Hydrochloride: Head-to-Head Comparative Evidence for Procurement Decisions


α5 Subtype Selectivity Ratio: DMCM vs. FG 7142 Binding Affinity Comparison

DMCM exhibits a distinct α-subunit binding profile compared to the widely used partial inverse agonist FG 7142. While both are nonselective, DMCM demonstrates its highest affinity for the α5-containing receptor (Ki = 2.2 nM) and lowest for α2 (Ki = 13 nM), yielding an α2/α5 selectivity ratio of approximately 5.9 . In contrast, FG 7142 has its highest affinity for the α1-containing receptor (Ki = 91 nM) and much lower affinity for α5 (Ki = 2150 nM), yielding an α1/α5 selectivity ratio of approximately 23.6 . This differential profile is critical for studies where α5-containing receptors are of particular interest, such as in cognitive enhancement or certain epilepsy models.

GABAA receptor pharmacology α5 subunit selectivity receptor binding

Convulsant Potency in DBA/2 Audiogenic Seizure Model: DMCM vs. β-CCM

In the DBA/2 mouse model of audiogenic seizures, DMCM and β-CCM (methyl-β-carboline-3-carboxylate) exhibit comparable convulsant potency but distinct pharmacological profiles regarding anticonvulsant protection. DMCM has an ED50 of 4.6 mg/kg i.p. for clonic seizures, while β-CCM has an ED50 of 4.4 mg/kg i.p., making them nearly indistinguishable in direct convulsant potency [1]. However, valproate (400 mg/kg) elevates the seizure ED50 for β-CCM by 9.5-fold, compared to only a 1.8-fold elevation for DMCM, indicating that seizures induced by these two compounds are differentially sensitive to anticonvulsant intervention [2]. This differential protection profile supports the hypothesis that DMCM and β-CCM engage distinct downstream epileptogenic mechanisms, with DMCM-induced seizures being more dependent on excitatory amino acid pathways [3].

epilepsy models audiogenic seizures convulsant potency

Hypothermic Response Differentiation: β-Carboline vs. Benzodiazepine Inverse Agonists

In a direct comparative study examining body temperature effects, DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) produced a large, dose-dependent decrease in rectal temperature in mice at doses of 3 and 10 mg/kg i.p. [1]. In striking contrast, the benzodiazepine partial inverse agonists Ro 15-3505 (0.1–30 mg/kg i.p.), Ro 15-4513 (0.1–10 mg/kg i.p.), and the fuller benzodiazepine inverse agonist Ro 19-4603 (0.03–0.3 mg/kg i.p.) had no effect on rectal temperature at proconvulsant doses [1]. The partial β-carboline inverse agonist FG 7142 (30 and 60 mg/kg i.p.) also produced large hypothermic responses, confirming this as a class-level effect for β-carbolines but not for benzodiazepine-based inverse agonists [1].

thermoregulation in vivo pharmacology GABAA inverse agonists

Seizure Induction at Low Receptor Occupancy: DMCM vs. FG 7142 and β-CCE

DMCM exhibits a distinct receptor occupancy-efficacy relationship compared to other β-carboline inverse agonists. In audiogenic seizure studies using DBA/2 mice, DMCM exerts proconvulsant effects at very low benzodiazepine receptor occupancy (less than 10%), whereas compounds such as FG 7142, β-CCE, and CGS 8216 require substantially higher occupancy levels (17–85%) to produce proconvulsant effects [1]. This indicates that DMCM is a more efficacious inverse agonist at the benzodiazepine site, capable of translating low fractional receptor binding into robust functional antagonism of GABAergic transmission. The high intrinsic efficacy of DMCM is further supported by its ability to induce seizures at doses as low as 600 μg/kg in certain models .

receptor occupancy seizure threshold proconvulsant efficacy

Differential Cerebral Glucose Utilization Patterns: DMCM vs. FG 7142 Neuroanatomical Activation

Quantitative 2-deoxyglucose autoradiography reveals distinct patterns of local cerebral glucose utilization (LCGU) induced by DMCM and FG 7142, despite both being β-carboline inverse agonists. DMCM increases LCGU in the hippocampal formation, whereas FG 7142 does not affect this region [1]. Conversely, FG 7142 increases LCGU in the anterior thalamic nuclei, while DMCM leaves this area unchanged [1]. Both compounds increase LCGU in limbic structures such as the lateral septal nucleus and mamillary body, as well as motor-related structures including the substantia nigra pars reticulata [1]. The specific benzodiazepine antagonist Ro 15-1788 blocks the effects of both compounds, confirming mediation via benzodiazepine receptors [1].

brain mapping cerebral glucose utilization neurocircuitry

Water Solubility Advantage: DMCM Hydrochloride Salt Form vs. Free Base Comparators

DMCM is supplied as the hydrochloride salt (DMCM HCl), which confers significant aqueous solubility advantages over the free base form. DMCM hydrochloride is soluble in water at concentrations up to 25 mg/mL (71.27 mM) with ultrasonic assistance, and in DMSO at 10 mg/mL (28.51 mM) . Some vendors report aqueous solubility as high as 100 mM . In contrast, the free base form of β-carboline inverse agonists such as FG 7142 and β-CCM typically exhibit substantially lower aqueous solubility, requiring organic co-solvents for in vivo formulation. The high aqueous solubility of DMCM HCl enables direct dissolution in saline or buffered aqueous vehicles, reducing the need for DMSO or surfactant-based formulations that can introduce confounding variables in behavioral and physiological assays.

formulation science solubility in vivo dosing

DMCM Hydrochloride (CAS 1215833-62-7) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Epilepsy and Seizure Mechanism Research: DMCM as a Chemical Kindling and Acute Seizure Induction Tool

DMCM hydrochloride is optimally deployed as a convulsant probe in epilepsy research where mechanistic distinction from other chemoconvulsants is required. The compound's ability to induce seizures at low receptor occupancy (<10%) [1] and its differential sensitivity to anticonvulsant protection compared to β-CCM [2] make it particularly valuable for: (1) screening novel anticonvulsants targeting excitatory amino acid (glutamatergic) pathways, given the preferential protection by 2-amino-7-phosphonoheptanoic acid against DMCM seizures [3]; (2) chemical kindling studies where the full inverse agonist efficacy of DMCM yields robust and reproducible seizure progression; and (3) investigating the relationship between benzodiazepine receptor inverse agonism and seizure susceptibility, including the use of DMCM to stratify rodent populations into high- and low-threshold seizure phenotypes [4].

Anxiety and Fear Circuitry Mapping: DMCM as a Pharmacological fMRI and 2-DG Tracer

The distinct neuroanatomical activation pattern of DMCM—characterized by robust hippocampal engagement not observed with FG 7142 [5]—positions DMCM as the β-carboline inverse agonist of choice for functional brain mapping studies targeting limbic-hippocampal circuits. Researchers employing quantitative 2-deoxyglucose autoradiography, pharmacological fMRI, or c-Fos immunohistochemistry should select DMCM when hippocampal activation is a required readout. This is particularly relevant for studies of temporal lobe epilepsy, stress-induced hippocampal plasticity, and the role of α5-containing GABAA receptors (for which DMCM has 2.2 nM affinity ) in anxiety-related neural processing. The compound's anxiogenic properties, validated across multiple behavioral paradigms , ensure that observed brain activation patterns correlate with measurable anxiety-like behavior.

GABAA Receptor Subtype Pharmacology: Probing α5-Containing Receptor Function

For laboratories investigating the physiological and behavioral roles of α5 subunit-containing GABAA receptors, DMCM offers a distinct binding profile that justifies its selection over other nonselective inverse agonists. With a Ki of 2.2 nM at α5-containing receptors—approximately 977-fold higher affinity than FG 7142 at this subtype (Ki = 2150 nM) —DMCM provides a more potent pharmacological tool for engaging α5-mediated signaling. This is especially relevant for cognitive enhancement research, where α5 inverse agonism has been implicated in improving learning and memory, and for studies of hippocampal network excitability where α5-containing receptors play a critical modulatory role. The high aqueous solubility of the hydrochloride salt form further facilitates in vivo dosing in long-term cognitive studies requiring repeated administration.

Thermoregulatory Pharmacology: DMCM as a Positive Control for Hypothermia Induction

Studies examining the thermoregulatory effects of GABAA receptor ligands should utilize DMCM as a reliable positive control for hypothermia induction, rather than benzodiazepine-based inverse agonists such as Ro 15-4513 or Ro 19-4603, which fail to alter body temperature at proconvulsant doses [6]. DMCM produces large, dose-dependent decreases in rectal temperature in mice at 3–10 mg/kg i.p., providing a robust and reproducible pharmacodynamic readout [6]. This application scenario is particularly relevant for: (1) preclinical screening of compounds with potential thermoregulatory side effects; (2) investigating the role of specific GABAA receptor subtypes in body temperature homeostasis; and (3) studies requiring a pharmacological challenge to assess adaptive thermoregulatory responses following genetic manipulation or chronic drug treatment.

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